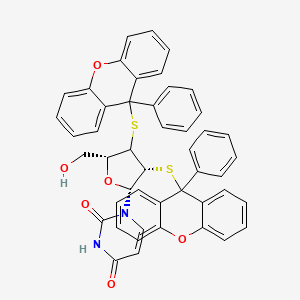

2',3'-Di(9-phenylxanthen-9-yl)dithiouridine

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Di(9-phenylxanthen-9-yl)dithiouridine involves multiple steps, starting with the preparation of the xanthenyl groups and their subsequent attachment to the uridine molecule. The reaction typically requires the use of solvents such as acetone, chloroform, dichloromethane, and methanol . The reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 2’,3’-Di(9-phenylxanthen-9-yl)dithiouridine is carried out in specialized facilities equipped to handle complex organic synthesis. The process involves scaling up the laboratory synthesis methods while ensuring the purity and consistency of the product. The compound is typically stored at -20°C to maintain its stability .

Analyse Des Réactions Chimiques

Types of Reactions

2’,3’-Di(9-phenylxanthen-9-yl)dithiouridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the dithiouridine moiety to its corresponding thiol derivatives.

Substitution: The phenylxanthenyl groups can undergo substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions produce thiol derivatives.

Applications De Recherche Scientifique

2’,3’-Di(9-phenylxanthen-9-yl)dithiouridine has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a probe in studying reaction mechanisms.

Biology: Employed in proteomics research to study protein interactions and modifications.

Medicine: Investigated for its potential therapeutic applications, particularly in targeting specific molecular pathways.

Industry: Utilized in the development of new materials and as a component in various chemical processes.

Mécanisme D'action

The mechanism of action of 2’,3’-Di(9-phenylxanthen-9-yl)dithiouridine involves its interaction with specific molecular targets, such as proteins and enzymes. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can affect various cellular pathways and processes, leading to the observed biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

2’,3’-Di(9-phenylxanthen-9-yl)uridine: Lacks the dithio modification, resulting in different chemical properties and reactivity.

9-Phenylxanthen-9-yl derivatives: Share the xanthenyl moiety but differ in their functional groups and overall structure.

Uniqueness

2’,3’-Di(9-phenylxanthen-9-yl)dithiouridine is unique due to its dithiouridine moiety, which imparts distinct chemical and biological properties.

Activité Biologique

2',3'-Di(9-phenylxanthen-9-yl)dithiouridine is a modified nucleoside that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and molecular biology. This article explores its synthesis, chemical properties, mechanisms of action, and biological activities, supported by relevant data and case studies.

Molecular Structure and Weight

- Molecular Formula: C28H26N2O4S2

- Molecular Weight: 542.65 g/mol

- CAS Number: 156592-88-0

The compound features a dithiouridine moiety with two 9-phenylxanthenyl groups attached, which contribute to its unique chemical behavior and biological interactions.

Synthesis

The synthesis of this compound typically involves several steps:

- Preparation of Xanthenyl Groups: Starting from suitable precursors, xanthenyl groups are synthesized.

- Attachment to Uridine: The xanthenyl groups are then attached to the uridine backbone, replacing the hydroxyl groups at the 2' and 3' positions with thiol groups.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The proposed mechanisms include:

- Binding to Enzymes: The compound may bind to specific enzymes or proteins, altering their activity and affecting cellular pathways.

- Modulation of RNA Function: By incorporating into RNA molecules, it can influence RNA stability and interactions, potentially affecting gene expression.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antiviral Activity

Studies have shown that related compounds with thiol modifications possess antiviral properties. For instance:

- Mechanism: Similar to other thiolated nucleosides, it may inhibit viral replication by incorporating into viral RNA.

Anticancer Potential

Preliminary studies suggest that the compound may exhibit anticancer properties through:

- Induction of Apoptosis: By modulating signaling pathways associated with cell survival.

Proteomics Applications

In proteomics research, it is utilized as a probe to study protein interactions and modifications due to its ability to form stable complexes with target proteins.

Case Studies

-

Antiviral Screening:

A study investigated the antiviral efficacy of various thiolated nucleosides, including derivatives of dithiouridine. Results indicated that these compounds could inhibit the replication of positive-strand RNA viruses, suggesting a similar potential for this compound. -

Cancer Cell Line Studies:

In vitro studies on cancer cell lines showed that compounds with similar structures induced significant apoptosis compared to control groups. Further research is necessary to confirm these effects specifically for this compound.

Comparative Analysis

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2',3'-Dithiouridine | Structure | Antiviral, RNA modulation |

| This compound | Structure | Potential antiviral, anticancer |

| 9-Phenylxanthen-9-yl derivatives | Structure | Varies; less potent than dithiolated forms |

Propriétés

IUPAC Name |

1-[(2R,3R,5R)-5-(hydroxymethyl)-3,4-bis[(9-phenylxanthen-9-yl)sulfanyl]oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H36N2O6S2/c50-29-40-42(56-46(30-15-3-1-4-16-30)32-19-7-11-23-36(32)53-37-24-12-8-20-33(37)46)43(44(55-40)49-28-27-41(51)48-45(49)52)57-47(31-17-5-2-6-18-31)34-21-9-13-25-38(34)54-39-26-14-10-22-35(39)47/h1-28,40,42-44,50H,29H2,(H,48,51,52)/t40-,42?,43+,44-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQZLUZCZUUZXFK-CLSZMSPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=CC=CC=C3OC4=CC=CC=C42)SC5C(OC(C5SC6(C7=CC=CC=C7OC8=CC=CC=C86)C9=CC=CC=C9)N1C=CC(=O)NC1=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2(C3=CC=CC=C3OC4=CC=CC=C42)S[C@@H]5[C@@H](O[C@@H](C5SC6(C7=CC=CC=C7OC8=CC=CC=C86)C9=CC=CC=C9)CO)N1C=CC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H36N2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675870 | |

| Record name | 1-[(3xi)-2,3-Bis-S-(9-phenyl-9H-xanthen-9-yl)-2,3-dithio-beta-D-threo-pentofuranosyl]pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

788.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156592-88-0 | |

| Record name | 1-[(3xi)-2,3-Bis-S-(9-phenyl-9H-xanthen-9-yl)-2,3-dithio-beta-D-threo-pentofuranosyl]pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.